molecular formula C11H8F3NO2 B181489 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol CAS No. 1701-21-9

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

Cat. No.: B181489
CAS No.: 1701-21-9
M. Wt: 243.18 g/mol
InChI Key: LLZDJBZPTTUUPM-UHFFFAOYSA-N
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Description

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol is a quinoline derivative with the molecular formula C11H8F3NO2 and a molecular weight of 243.18 g/mol This compound is characterized by the presence of a methoxy group at the 6th position, a trifluoromethyl group at the 2nd position, and a hydroxyl group at the 4th position of the quinoline ring

Preparation Methods

The synthesis of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol typically involves the reaction of 4-methoxyaniline with ethyl trifluoroacetoacetate in the presence of phosphoric acid at elevated temperatures . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired quinoline derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, leading to the disruption of signaling pathways involved in cell growth and proliferation . This mechanism is particularly relevant in the context of cancer research, where the compound has shown potential as an anti-cancer agent.

Comparison with Similar Compounds

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZDJBZPTTUUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299224
Record name 6-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701-21-9
Record name 6-Methoxy-2-(trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1701-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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